![molecular formula C21H15N3O2 B2887401 4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide CAS No. 338975-81-8](/img/structure/B2887401.png)
4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide is a chemical compound with the CAS Number: 59908-31-5 . It has a molecular weight of 189.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H7N3O2/c10-8 (13)7-5-3-1-2-4-6 (5)9 (14)12-11-7/h1-4H, (H2,10,13) (H,12,14) . This indicates that the compound has a complex structure with multiple rings and functional groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 189.17 .Wissenschaftliche Forschungsanwendungen
Synthesis of Fused Pyrazolo Thiazoles and Thiazines
The compound is used in the synthesis of fused pyrazolo thiazoles and thiazines . The process involves the annulation of the pyrazole ring to the thiazole or thiazine ring and vice versa . This synthesis method has been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signaling cascade .
Development of New Antitumor Agents
The compound is being used in the development of new antitumor agents based on thiazines and thiazoles . The aim is to obtain potent molecules with higher specificity and lower toxicity .
Pharmacological Activity
The combination of the compound with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines . Pyrazole derivatives show a broad spectrum of biological activities .
Antibacterial Activity
Pyrazoline derivatives, which include the compound, have shown antibacterial activity . This makes them valuable in the development of new antibacterial drugs .
Antifungal Activity
The compound has also shown antifungal activity . This opens up possibilities for its use in the development of antifungal medications .
Antioxidant Activity
The compound has demonstrated antioxidant activity . This means it could be used in the development of drugs to combat oxidative stress, which is linked to various diseases .
Anticonvulsant Activity
The compound has shown anticonvulsant activity . This suggests potential applications in the treatment of conditions such as epilepsy .
Inhibition of Acetylcholinesterase
The compound has been found to inhibit acetylcholinesterase . This enzyme is crucial in the cholinergic nervous system of both vertebrates and invertebrates, and its reduced activity can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various biological targets, such as gpr139 , a G protein-coupled receptor involved in various physiological processes.
Mode of Action
It’s worth noting that compounds with similar structures have been found to act as agonists of their target proteins, inducing conformational changes that result in altered cellular signaling .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation and immune response .
Result of Action
Similar compounds have been found to have various biological activities, including anti-inflammatory and antiviral effects .
Eigenschaften
IUPAC Name |
4-oxo-N,3-diphenylphthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(22-15-9-3-1-4-10-15)19-17-13-7-8-14-18(17)21(26)24(23-19)16-11-5-2-6-12-16/h1-14H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCTXYONSMPLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N,3-diphenyl-3,4-dihydro-1-phthalazinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.